Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a wide array of intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically and incompletely inhibit mTORC1, they do not directly inhibit mTORC2.[2] This has led to the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs) that target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] This technical guide provides an in-depth overview of Torin1, a potent and selective ATP-competitive mTOR inhibitor, and its role in modulating mTORC1 and mTORC2 signaling pathways.
Introduction to mTOR Signaling
mTORC1 and mTORC2 are distinct in their composition, regulation, substrate specificity, and sensitivity to rapamycin.
-
mTORC1: This complex is composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8/GβL, PRAS40, and DEPTOR.[3] mTORC1 is a master regulator of cell growth and proliferation, primarily through the phosphorylation of key substrates like p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[2] mTORC1 is activated by growth factors, nutrients (amino acids), and energy status.[3]
-
mTORC2: This complex consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSin1, Protor, mLST8/GβL, and DEPTOR.[3] mTORC2 is a crucial component of the PI3K/Akt signaling pathway and is primarily activated by growth factors.[2] Its key substrate is Akt, which it phosphorylates at Serine 473, leading to its full activation.[4] Activated Akt then promotes cell survival and proliferation.
The differential roles and regulation of mTORC1 and mTORC2 make them critical targets in various pathologies, including cancer and metabolic diseases.
Torin1: A Dual mTORC1/mTORC2 Inhibitor
Torin1 is a second-generation ATP-competitive inhibitor of mTOR that was developed to overcome the limitations of rapamycin.[5] By binding to the ATP-binding site in the mTOR kinase domain, Torin1 effectively inhibits the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin.[5]
Mechanism of Action
Unlike the allosteric inhibition of mTORC1 by the rapamycin-FKBP12 complex, Torin1 directly competes with ATP for binding to the mTOR kinase domain.[1] This competitive inhibition prevents the phosphorylation of mTOR substrates, leading to the downregulation of both mTORC1 and mTORC2 signaling pathways.[6] The inhibition by Torin1 has been shown to be highly selective for mTOR over other related kinases, particularly at lower concentrations.[6]
Quantitative Data on Torin1 Activity
The potency and selectivity of Torin1 have been characterized in various in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Torin1 against mTOR and other related kinases.
| Kinase | IC50 (nM) | Reference(s) |
| mTOR | 3 | [6] |
| DNA-PK | 1,000 | [6] |
| PI3Kα | 1,800 | [6] |
| ATM | 600 | [6] |
| hVps34 | 3,000 | [6] |
Effects on mTORC1 and mTORC2 Signaling Pathways
Torin1's dual inhibition of mTORC1 and mTORC2 results in distinct downstream effects compared to rapamycin.
Inhibition of mTORC1 Signaling
Torin1 potently inhibits mTORC1, leading to the dephosphorylation of its canonical substrates, S6K1 and 4E-BP1.[7] This inhibition is more complete than that achieved with rapamycin, as Torin1 also blocks the rapamycin-resistant functions of mTORC1.[5] For instance, Torin1 effectively prevents the phosphorylation of 4E-BP1 at Thr37/46, sites that are largely resistant to rapamycin.[8] This leads to a greater increase in the binding of 4E-BP1 to eIF4E, thereby more effectively inhibiting cap-dependent translation.[8]
Inhibition of mTORC2 Signaling
A key feature of Torin1 is its direct inhibition of mTORC2, an activity lacking in rapamycin.[5] Torin1 treatment leads to a significant reduction in the phosphorylation of Akt at Serine 473, a direct target of mTORC2.[7] This prevents the full activation of Akt, thereby inhibiting its downstream pro-survival signaling.
Signaling Pathway Diagrams
The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by Torin1.
dot
graph mTOR_Signaling_Pathway {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.7];
// Nodes
GF [label="Growth Factors", fillcolor="#F1F3F4"];
RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"];
PI3K [label="PI3K", fillcolor="#FBBC05"];
PIP2 [label="PIP2", fillcolor="#FFFFFF"];
PIP3 [label="PIP3", fillcolor="#FFFFFF"];
PDK1 [label="PDK1", fillcolor="#F1F3F4"];
Akt [label="Akt", fillcolor="#34A853"];
TSC [label="TSC1/2", fillcolor="#F1F3F4"];
Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"];
mTORC1 [label="mTORC1", fillcolor="#4285F4"];
S6K1 [label="S6K1", fillcolor="#F1F3F4"];
fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"];
Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#FFFFFF"];
mTORC2 [label="mTORC2", fillcolor="#EA4335"];
Torin1 [label="Torin1", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
GF -> RTK;
RTK -> PI3K;
PI3K -> PIP3 [label="PIP2 to PIP3"];
PIP3 -> PDK1;
PIP3 -> Akt;
PDK1 -> Akt [label="p-Thr308"];
Akt -> TSC [arrowhead=tee];
TSC -> Rheb [arrowhead=tee];
Rheb -> mTORC1;
mTORC1 -> S6K1;
mTORC1 -> fourEBP1;
S6K1 -> Protein_Synthesis;
fourEBP1 -> Protein_Synthesis [arrowhead=tee];
mTORC2 -> Akt [label="p-Ser473"];
Torin1 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
Torin1 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
}
Caption: mTOR Signaling Pathway and Torin1 Inhibition.
// Connections
Cell_Culture -> Treatment;
Treatment -> Lysis;
Treatment -> Viability;
Lysis -> WB;
WB -> Phospho_Analysis;
Viability -> Viability_Analysis;
}
Caption: Experimental Workflow for Assessing Torin1 Activity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of Torin1.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of Torin1 on mTOR kinase activity.
Materials:
-
Recombinant active mTORC1 or mTORC2 complex
-
GFP-tagged 4E-BP1 substrate
-
Torin1 (dissolved in DMSO)
-
Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl)
-
ATP
-
EDTA
-
Tb-labeled anti-phospho-4E-BP1 (Thr46) antibody
-
384-well plates
Procedure:
-
Prepare serial dilutions of Torin1 in kinase buffer.
-
In a 384-well plate, add 5 µL of diluted Torin1 or vehicle (DMSO) to each well.
-
Add 5 µL of mTORC1 (0.1 µg) to each well and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing 0.8 µM GFP-4E-BP1 and 100 µM ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of 20 mM EDTA containing 4 nM Tb-labeled anti-phospho-4E-BP1 antibody.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate IC50 values from the dose-response curve.
Western Blot Analysis of mTOR Signaling
This protocol is used to determine the effect of Torin1 on the phosphorylation status of downstream targets of mTORC1 and mTORC2 in cultured cells.[7]
Materials:
-
Cell culture medium, serum, and appropriate cell line (e.g., HEK293T, MCF7)
-
Torin1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-S6K (Thr389), anti-S6K (total), anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1 (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Torin1 or vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of Torin1 on cell proliferation and viability.[7]
Materials:
-
Cell culture medium, serum, and appropriate cell line
-
Torin1 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of Torin1 or vehicle (DMSO) for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Torin1 serves as a powerful research tool for elucidating the complex roles of mTORC1 and mTORC2 in cellular physiology and disease. Its ability to potently and selectively inhibit both mTOR complexes provides a more complete understanding of mTOR signaling than can be achieved with rapamycin alone. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of Torin1 and other dual mTORC1/mTORC2 inhibitors in various biological contexts. As research in this area progresses, a deeper understanding of the nuances of mTOR signaling will undoubtedly pave the way for the development of more effective therapeutic strategies targeting this critical pathway.
References